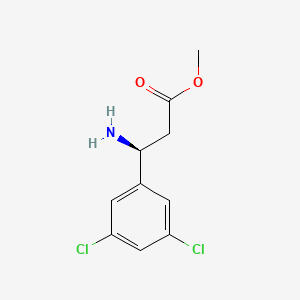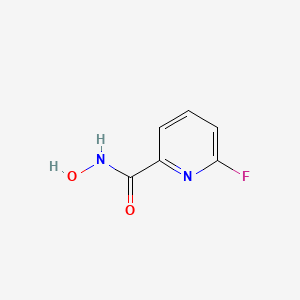
3-Amino-2-(4-methylcyclohexyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Amino-2-(4-methylcyclohexyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with nitromethane to form a nitroalkane intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . The final step involves the addition of a hydroxyl group to the amine, typically through a nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yield and purity .
Chemical Reactions Analysis
3-Amino-2-(4-methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The nitro group in the intermediate can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-2-(4-methylcyclohexyl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in additional interactions . These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-2-(4-methylcyclohexyl)propan-1-ol can be compared with other similar compounds, such as 3-aminopropan-1-ol and 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol .
3-aminopropan-1-ol: This compound has a similar structure but lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol: This compound has a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-amino-2-(4-methylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-2-4-9(5-3-8)10(6-11)7-12/h8-10,12H,2-7,11H2,1H3 |
InChI Key |
UDRRFWZLPQMWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


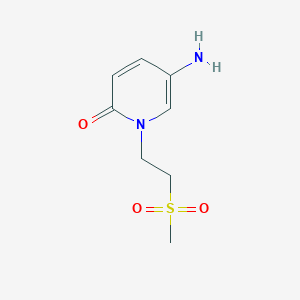
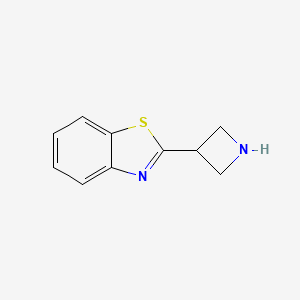

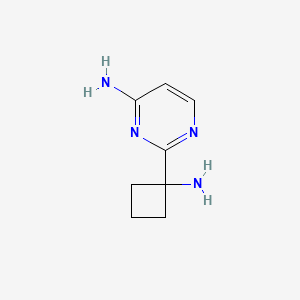
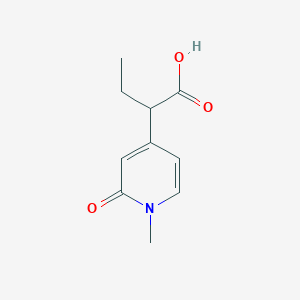
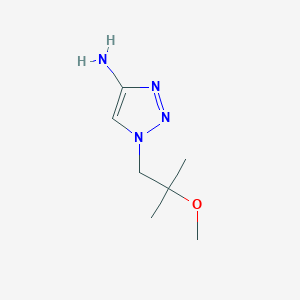
![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)
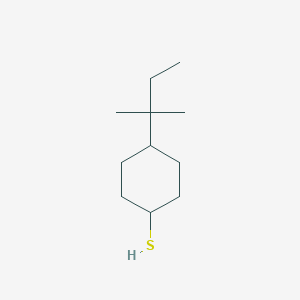
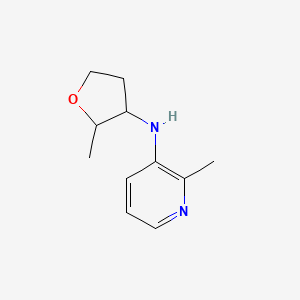
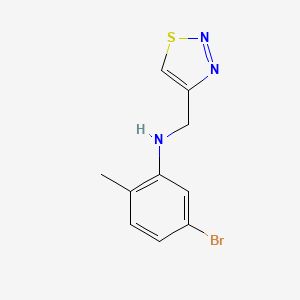
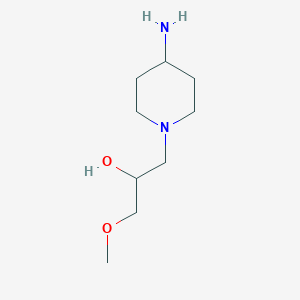
![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)
